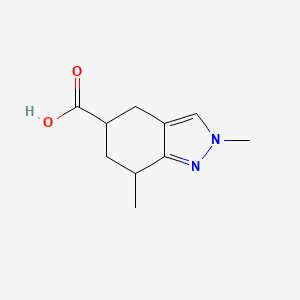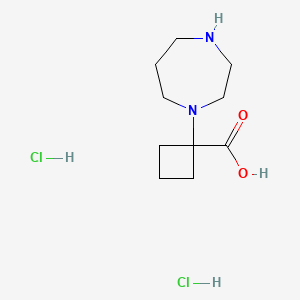![molecular formula C7H8F2O2 B6609949 rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2866307-50-6](/img/structure/B6609949.png)
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,5R)-4,4-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.1.0]hexane core with difluorine atoms at the 4,4-positions and a carboxylic acid group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with removable substituents on the cyclopropylaniline.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and catalyst concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the difluorinated ring system, although this is less common.
Substitution: Substitution reactions at the difluorinated positions can lead to various derivatives, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced forms of the difluorinated ring system.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound is being explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in the development of new materials and chemicals with unique properties due to its difluorinated structure.
作用机制
The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Bicyclo[3.1.0]hexane-1-carboxylic acid: Similar structure but without the difluorine atoms.
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Contains an additional nitrogen atom in the ring structure.
Uniqueness: The presence of difluorine atoms in rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid imparts unique chemical properties compared to its non-fluorinated counterparts. These fluorine atoms can significantly alter the compound's reactivity, stability, and biological activity.
属性
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSBOQSRFBXCQ-INEUFUBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
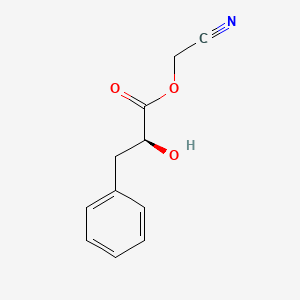
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
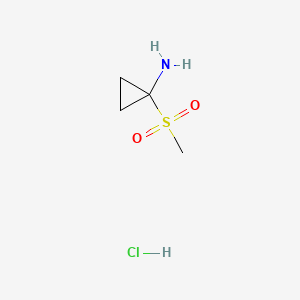
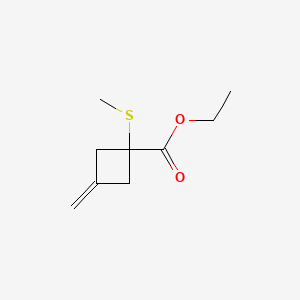
![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
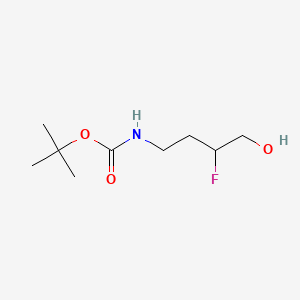
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)
